吡罗昔康-β-环糊精

描述

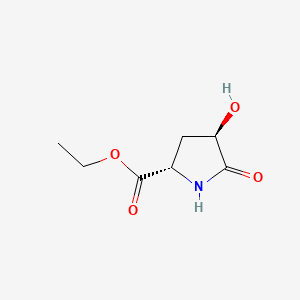

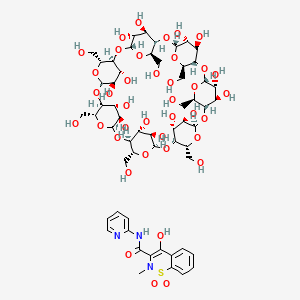

Piroxicam-beta-cyclodextrin is a complex of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam and an inert cyclic macromolecule, Beta-Cyclodextrin . It is used to treat symptoms of osteoarthritis and rheumatoid arthritis . The complexation with Beta-Cyclodextrin allows a more rapid absorption of Piroxicam from the digestive tract .

Synthesis Analysis

The synthesis of Piroxicam-beta-cyclodextrin involves the creation of inclusion complexes that can have physical, chemical, and biological properties very different from either those of the drug or the cyclodextrin . The synthesis of copolymers of Beta-Cyclodextrin by different functional monomers and cross-linkers has been discussed in various studies .Molecular Structure Analysis

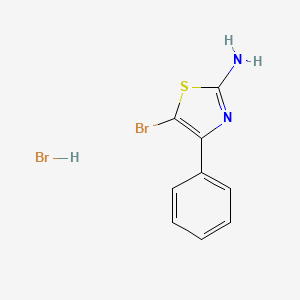

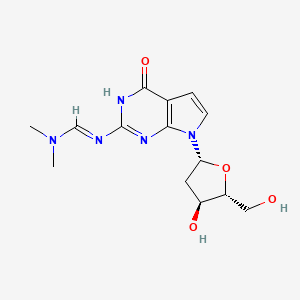

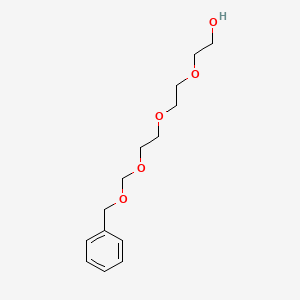

The molecular structure of Piroxicam-beta-cyclodextrin is a result of the supermolecular encapsulation of Piroxicam with the cyclic oligosaccharide Beta-Cyclodextrin . The structure of Piroxicam itself includes a Chemical Formula of C15H13N3O4S .Chemical Reactions Analysis

The chemical reactions involved in the formation of Piroxicam-beta-cyclodextrin are complex and involve the interaction of Piroxicam with Beta-Cyclodextrin . Thermodynamic studies have been conducted on the complexation of Piroxicam with Beta-Cyclodextrin in aqueous solution .Physical And Chemical Properties Analysis

The physical and chemical properties of Piroxicam-beta-cyclodextrin are influenced by its complexation with Beta-Cyclodextrin . This complexation leads to an increase in the rate of absorption of the active compound and consequently, an earlier onset of analgesic action .科学研究应用

药效学和药代动力学特性:吡罗昔康-β-环糊精是非甾体抗炎药 (NSAID) 吡罗昔康和 β-环糊精的复合物。与标准吡罗昔康相比,它显示出起效更快,胃肠道粘膜毒性相当或更低。这在治疗风湿病和疼痛状态方面很重要 (Lee & Balfour, 1994).

对风湿病的治疗潜力:临床试验已证明吡罗昔康-β-环糊精对风湿病患者有效。研究发现它与标准吡罗昔康一样有效,在动物研究中具有更快的镇痛作用和减少的胃病变作用 (Lister, Acerbi, & Cadel, 1993).

对慢性腰痛姿势摇摆的影响:研究表明,袋装吡罗昔康-β-环糊精可能对慢性腰痛患者的姿势摇摆有益,表明其在这种情况下具有潜在用途 (Chang 等,2008).

在局部药物制剂中的作用:吡罗昔康与环糊精在局部药物制剂中的加入已被证明可以增强药物的溶解特性并增加其从制剂中的渗透。这对开发更有效的局部 NSAID 治疗具有影响 (Jug 等,2005).

在术后疼痛管理中的使用:吡罗昔康-β-环糊精已与肌内注射吡罗昔康进行比较,用于骨科手术后的术后疼痛管理,显示出与肌内注射相当的快速而良好的镇痛效果 (Martens, 1994).

在人体的药代动力学特性:对吡罗昔康-β-环糊精在人体中的药代动力学特性的研究表明,其吸收速度比普通吡罗昔康快,这可能有助于减少其胃肠道不适的发生率和快速缓解疼痛 (Woodcock 等,1993).

与消炎痛治疗头痛的比较:在一项将吡罗昔康-β-环糊精与消炎痛用于治疗头痛进行比较的研究中,发现它部分有效,但似乎不如消炎痛,尤其是在慢性阵发性偏头痛中 (Sjaastad & Antonaci, 1995).

作用机制

未来方向

The future directions for Piroxicam-beta-cyclodextrin could involve further exploration of its potential benefits over standard Piroxicam, particularly in terms of gastrointestinal tolerability . Additionally, the potential of nanoforming for producing fast-acting dosage forms of poorly soluble drugs like Piroxicam has been suggested .

属性

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O35.C15H13N3O4S/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h8-63H,1-7H2;2-9,19H,1H3,(H,16,17,20)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPBSKKEZXLVBQ-ZQOBQRRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H83N3O39S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60242388 | |

| Record name | Piroxicam mixture with beta-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1466.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piroxicam-beta-cyclodextrin | |

CAS RN |

96684-39-8 | |

| Record name | Piroxicam mixture with beta-cyclodextrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096684398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piroxicam mixture with beta-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylthiazolo[4,5-f]quinoxaline](/img/structure/B570957.png)

![Bicyclo[2.2.1]heptane, 5-methoxy-2,3-bis(methylene)-, (1R-endo)- (9CI)](/img/no-structure.png)